molecular formula C9H12FN B1396155 1-(2-Fluoro-4-methyl-phenyl)-ethylamine CAS No. 1270514-56-1

1-(2-Fluoro-4-methyl-phenyl)-ethylamine

Cat. No.: B1396155
CAS No.: 1270514-56-1
M. Wt: 153.2 g/mol
InChI Key: ZSYGWJREJLLXFB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methyl-phenyl)-ethylamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethylamine group

Scientific Research Applications

1-(2-Fluoro-4-methyl-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “3-Fluoroaniline” provides information on its hazards . It is classified as a combustible liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

A review of FDA-approved trifluoromethyl group-containing drugs over the past 20 years provides insights into the potential future directions for similar compounds . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethylamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethylamine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and ethylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-methylaniline
  • 2-Fluoro-4-methylacetophenone

Comparison: 1-(2-Fluoro-4-methyl-phenyl)-ethylamine is unique due to the presence of both a fluorine atom and an ethylamine group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYGWJREJLLXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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